(Z)-3-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the rhodanine-furan conjugate family, characterized by a thiazolidinone core fused with a furan ring and functionalized with a nitro-substituted phenyl group. Its IUPAC name reflects three critical structural domains:
- Rhodanine moiety : A 4-oxo-2-thioxothiazolidine ring system that serves as the central scaffold. This five-membered heterocycle contains sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to electron delocalization and metal-binding capabilities.
- Furan-nitrophenyl conjugate : A furan ring (oxygen-containing heterocycle) linked via a methylene bridge to a 2-nitrophenyl group. The nitro substituent introduces strong electron-withdrawing effects, modulating the compound's electronic distribution and π-π stacking potential.
- Propanoic acid side chain : A carboxylic acid group attached to the rhodanine nitrogen through a three-carbon spacer, enhancing water solubility and enabling hydrogen-bond interactions with biological targets.
Table 1: Structural Components and Their Chemical Roles
This hybrid structure exemplifies modern strategies in drug design, where merging distinct heterocycles amplifies bioactivity while mitigating off-target effects. The stereochemistry at the methylene bridge (Z-configuration) further dictates spatial orientation, affecting binding affinity to enzymes like carbonic anhydrases.
Historical Context of Rhodanine-Furan Conjugate Development
The synthesis of rhodanine-furan hybrids traces back to early 20th-century investigations into heterocyclic reactivity. Marceli Nencki's 1877 discovery of rhodanine laid the foundation for its derivatives, but significant advancements occurred post-2000 with the rise of multicomponent reactions. A pivotal shift occurred in 2019, when Sabahi-Agabager and Nasiri demonstrated a solvent-free, one-pot synthesis of rhodanine-furan hybrids using renewable furan precursors derived from sugars. Their methodology achieved stereoselectivity within 10 minutes at room temperature, marking a departure from traditional energy-intensive protocols.
The introduction of nitroaryl groups to the furan ring emerged from structure-activity relationship (SAR) studies targeting kinase inhibition. Researchers observed that electron-deficient aromatic systems, such as nitrophenyl, enhanced binding to ATP pockets in enzymes like β-catenin. Concurrently, the propanoic acid side chain was incorporated to mimic endogenous substrates of carboxylate-recognizing proteins, as seen in inhibitors of carbonic anhydrase IX.
Evolutionary Milestones
- 1877 : Isolation of rhodanine by Nencki via ammonium thiocyanate and chloroacetic acid.
- 2013 : Development of catalyst-free rhodanine synthesis using primary amines, carbon disulfide, and chloroacetyl chloride.
- 2019 : Stereoselective fusion of rhodanine with bio-based furans under green conditions.
- 2023 : Rational design of nitroaryl-rhodanine conjugates as isoform-selective carbonic anhydrase inhibitors.
These advances reflect a paradigm shift toward sustainable chemistry and target-specific hybridization in heterocyclic drug development.
Significance in Modern Medicinal Chemistry Research
The compound's therapeutic potential stems from its dual capacity to inhibit enzymes and disrupt protein-protein interactions. Key research findings include:
1. Carbonic Anhydrase Inhibition
Rhodanine derivatives exhibit nanomolar affinity for tumor-associated carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme implicated in pH regulation and metastasis. The nitro group enhances selectivity for CA IX over off-target isoforms like CA II, as demonstrated by Ki values of 4.7–46.4 µM in recent studies. Molecular docking analyses suggest the nitrophenyl group occupies a hydrophobic subpocket near the enzyme's active site, while the propanoic acid chain forms salt bridges with arginine residues.
Table 2: Biological Activities of Rhodanine-Furan Hybrids
2. Antibacterial Applications
Thioxothiazolidinone derivatives demonstrate broad-spectrum activity against Gram-positive pathogens like Staphylococcus aureus (MIC: 8.3 µM) by inhibiting enoyl-ACP reductase, a crucial enzyme in bacterial lipid biosynthesis. The nitro group augments membrane permeability, while the furan ring contributes to π-stacking with aromatic residues in the enzyme's active site.
3. Anticancer Potential
In vitro studies on analogous compounds reveal apoptosis induction in colorectal cancer cells through β-catenin degradation. The Z-configuration of the methylene bridge is critical for stabilizing interactions with the β-TrCP E3 ubiquitin ligase, promoting proteasomal destruction of oncogenic β-catenin.
These multifaceted activities position the compound as a versatile scaffold for developing multitarget therapies, particularly against antibiotic-resistant infections and hypoxic tumors. Ongoing research focuses on optimizing bioavailability through prodrug strategies, such as esterification of the carboxylic acid group.
Properties
IUPAC Name |
3-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-10-5-6-13(25-10)11-3-1-2-4-12(11)19(23)24/h1-6,9H,7-8H2,(H,20,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBXGMWSNAAQLK-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde.
Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through a nitration reaction of the furan derivative.
Final Assembly: The final compound is assembled through a Knoevenagel condensation reaction, which involves the reaction of the furan derivative with a thiazolidinone derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For instance, research indicates that derivatives containing the thiazolidinone structure exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity : The compound has shown effective inhibition against leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5) cell lines with IC50 values in the micromolar range, indicating strong potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidinone derivatives suggest that modifications at specific positions enhance their anticancer efficacy. For example, substituents on the furan ring and variations in the thiazolidinone core significantly influence biological activity .
Case Studies
Several case studies illustrate the efficacy of this compound:
- In Vitro Studies : A study reported that thiazolidinone derivatives exhibited cytotoxic effects with GI50 values ranging from 1.63 µM to 3.67 µM against various cancer cell lines, including breast and gastric cancers .
- Comparative Analysis : When compared to existing chemotherapeutics, certain derivatives of (Z)-3-(5-(...) demonstrated comparable or superior activity against specific cancer types, suggesting their potential as alternative therapies .
Mechanism of Action
The mechanism of action of (Z)-3-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The thiazolidinone core can interact with enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related thiazolidinone derivatives, highlighting substituent effects on physicochemical properties, spectral features, and biological activities.
Table 1: Comparative Analysis of Thiazolidinone Derivatives
Structural and Physicochemical Comparisons
Substituent Effects on Melting Points :
- Nitro- and chloro-substituted derivatives (e.g., Les-3331) exhibit higher melting points (240–242°C), likely due to strong dipole-dipole interactions and π-stacking facilitated by electron-withdrawing groups .
- Fluorinated (13k: 114–116°C) and methoxy-substituted (13c: 122–124°C) analogs show lower melting points, reflecting reduced intermolecular forces .
- Spectral Features: The C=O and C=S stretches in IR spectra are consistent across analogs (1700–1716 cm⁻¹ and 1230–1250 cm⁻¹, respectively), confirming the thiazolidinone core . In ¹H NMR, aromatic protons in nitro-substituted compounds (e.g., Les-3331) resonate downfield (δ 8.04–8.32) due to deshielding effects .
Synthetic Yields :
- Yields vary significantly (48–64%), influenced by substituent steric/electronic profiles and reaction conditions. For example, Les-3331’s synthesis via acetic acid reflux yielded 64% , while room-temperature reactions () achieved variable outcomes .
Biological Activity
(Z)-3-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula can be represented as follows:
where , , , , and denote the specific numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound.
Cytotoxicity Assays
The compound has demonstrated cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values for different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MOLT-4 (Leukemia) | <0.01 | |
| SW620 (Colon) | 2.69 | |
| SF539 (CNS) | 3.67 | |
| SK-MEL-5 (Melanoma) | 1.63 |
These results indicate that the compound exhibits potent cytotoxicity against leukemia and solid tumors.
The mechanism by which this compound induces apoptosis is believed to involve the modulation of cell cycle progression and activation of caspases, as evidenced by increased caspase activity in treated cells .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Rhodanine derivatives have shown promising results against various bacterial strains.
Antimicrobial Efficacy
Table 2 lists the antimicrobial activity of related thiazolidinone compounds:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 15 µg/mL | |
| S. aureus | 10 µg/mL | |
| P. aeruginosa | 20 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have documented the therapeutic potential of compounds similar to this compound.
- Study on Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in human leukemia cells within 72 hours, indicating its potential for clinical application in hematological malignancies .
- Breast Cancer Treatment : Another case study reported that derivatives exhibited selective toxicity towards breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (Z)-3-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?
- Methodological Answer : The compound is synthesized via a Knoevenagel condensation between a substituted furan-2-carbaldehyde (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde) and a rhodanine derivative (e.g., 4-oxo-2-thioxothiazolidin-3-ylpropanoic acid). Microwave-assisted synthesis (60–80°C, 20–30 minutes) is preferred for higher yields and reduced reaction time compared to conventional heating . The reaction is catalyzed by triethylamine in ethanol, with strict control of stoichiometry to avoid byproducts. Post-synthesis, the Z-configuration is stabilized by intramolecular hydrogen bonding between the nitro group and the thioxothiazolidinone ring .
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
- Methodological Answer : The Z-configuration is confirmed using 1H NMR coupling constants (J ≈ 12–14 Hz for trans-coupling in E-isomers vs. J ≈ 8–10 Hz for Z-isomers) and NOESY experiments to detect spatial proximity between the nitro group and the thioxothiazolidinone ring protons. For example, in similar compounds, NOE correlations between the furan methylene protons (δ ~5.8 ppm) and aromatic protons of the nitro-substituted phenyl group confirm the Z-geometry .
Advanced Research Questions
Q. What spectroscopic techniques resolve contradictions in characterizing the thioxothiazolidinone core?
- Methodological Answer : Contradictions in core structure assignment (e.g., keto-enol tautomerism) are resolved via:
- FT-IR : A strong C=O stretch at ~1700–1713 cm⁻¹ confirms the 4-oxo group, while a C=S stretch at ~1230 cm⁻¹ validates the thioxo group .
- 13C NMR : Resonances at δ ~192 ppm (C=O) and δ ~166 ppm (C=S) confirm the thiazolidinone ring. Discrepancies in chemical shifts are cross-validated with DEPT-135 to distinguish CH₂/CH₃ groups from quaternary carbons .
- ESI-MS : A molecular ion peak at m/z 479.2 [M-H]⁻ matches the calculated mass, ruling out dimerization or oxidation artifacts .
Q. How are computational methods used to predict electronic properties and bioactivity?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G* basis set) model the HOMO-LUMO gap to predict reactivity. The nitro group reduces the gap (~3.5 eV), enhancing electrophilic character .
- Molecular docking (AutoDock Vina) evaluates binding affinity to targets like tyrosine kinase or COX-2. The furan and nitro groups form π-π stacking with active-site residues, while the propanoic acid moiety engages in hydrogen bonding .
- MD simulations (GROMACS) assess stability in biological membranes, revealing that the Z-isomer maintains conformational rigidity for >50 ns .
Q. What experimental designs are used to assess environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Photodegradation studies : Simulate sunlight exposure (λ = 290–800 nm) in aqueous buffers (pH 5–9) to track degradation products via HPLC-UV. The nitro group facilitates rapid photolysis (t₁/₂ = 2–4 hours), forming less toxic carboxylic acid derivatives .
- Microcosm assays : Soil/water systems spiked with the compound (10–100 ppm) are analyzed for bioaccumulation using LC-MS/MS. Log Kow values (~2.8) suggest low biomagnification risk .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) show EC₅₀ = 12.5 mg/L, indicating moderate toxicity. Synergistic effects with pesticides (e.g., chloramben) require factorial ANOVA to isolate interaction terms .
Data Contradiction Analysis
Q. How are discrepancies in biological activity data addressed across studies?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) are mitigated by:
- Standardized protocols : Use identical cell lines (e.g., HepG2) and ATP concentrations (1 mM) to minimize assay variability .
- Metabolite profiling : LC-HRMS identifies active metabolites (e.g., hydrolyzed propanoic acid derivatives) that may contribute to observed bioactivity .
- Statistical rigor : Apply Grubbs’ test to exclude outliers and multivariate regression to account for solvent polarity (DMSO vs. ethanol) effects on compound solubility .
Synthesis Optimization
Q. What strategies improve yield and purity in scale-up synthesis?
- Methodological Answer :
- Microwave optimization : Power settings (300–500 W) and pulsed irradiation reduce thermal degradation. Yields increase from 48% (conventional) to 68% (microwave) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the Z-isomer with >98% purity. Recrystallization in ethanol/water (7:3) removes residual aldehydes .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
